Cas no 886939-26-0 (4-(ethanesulfonyl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

4-(Ethanesulfonyl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide is a specialized organic compound featuring a 1,3,4-oxadiazole core substituted with a 4-methoxyphenyl group and a benzamide moiety bearing an ethanesulfonyl substituent. This structure imparts potential utility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for enzyme inhibition or receptor modulation. The ethanesulfonyl group enhances solubility and bioavailability, while the methoxyphenyl and benzamide functionalities contribute to selective binding interactions. Its well-defined synthetic pathway allows for precise modifications, making it a valuable intermediate for developing bioactive molecules. The compound’s stability under physiological conditions further supports its applicability in drug discovery and biochemical studies.
4-(ethanesulfonyl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide structure
886939-26-0 structure
Product name:4-(ethanesulfonyl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide
CAS No:886939-26-0
MF:C18H17N3O5S
MW:387.40968298912
CID:5477146

4-(ethanesulfonyl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-ethylsulfonyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
    • 4-(ethanesulfonyl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide
    • Inchi: 1S/C18H17N3O5S/c1-3-27(23,24)15-10-6-12(7-11-15)16(22)19-18-21-20-17(26-18)13-4-8-14(25-2)9-5-13/h4-11H,3H2,1-2H3,(H,19,21,22)
    • InChI Key: QCQQQAMZKCSZHZ-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC=C(OC)C=C2)O1)(=O)C1=CC=C(S(CC)(=O)=O)C=C1

4-(ethanesulfonyl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2648-0702-4mg
4-(ethanesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
886939-26-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2648-0702-5mg
4-(ethanesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
886939-26-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2648-0702-20mg
4-(ethanesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
886939-26-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2648-0702-20μmol
4-(ethanesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
886939-26-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2648-0702-1mg
4-(ethanesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
886939-26-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2648-0702-2mg
4-(ethanesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
886939-26-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2648-0702-2μmol
4-(ethanesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
886939-26-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2648-0702-15mg
4-(ethanesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
886939-26-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2648-0702-25mg
4-(ethanesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
886939-26-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2648-0702-40mg
4-(ethanesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
886939-26-0 90%+
40mg
$140.0 2023-05-16

Additional information on 4-(ethanesulfonyl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide

Introduction to 4-(ethanesulfonyl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS No. 886939-26-0) and Its Emerging Applications in Chemical Biology

The compound 4-(ethanesulfonyl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide, identified by its CAS number 886939-26-0, represents a fascinating molecule in the realm of chemical biology. This heterocyclic amide derivative exhibits a unique structural framework that has garnered significant attention for its potential pharmacological and biochemical applications. The presence of multiple functional groups, including an ethanesulfonyl moiety and a 1,3,4-oxadiazole core, contributes to its diverse reactivity and interaction capabilities with biological targets.

Recent advancements in medicinal chemistry have highlighted the importance of oxadiazole scaffolds in drug design due to their ability to modulate enzyme activity and receptor binding. The 1,3,4-oxadiazole ring in this compound not only imparts structural rigidity but also serves as a key pharmacophore for interactions with proteins and nucleic acids. Furthermore, the 4-methoxyphenyl substituent introduces hydrophobicity and electronic modulation, enhancing the compound's solubility and bioavailability. These features make it an attractive candidate for further exploration in therapeutic development.

In the context of contemporary research, the ethanesulfonyl group has been increasingly utilized as a pharmacophore in the design of kinase inhibitors and other enzyme-targeting molecules. Its ability to form hydrogen bonds and stabilize transition states makes it particularly effective in disrupting pathological signaling pathways. The benzamide moiety further extends the compound's potential by enabling interactions with amide-binding pockets in biological targets, such as transcription factors and protein kinases.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research suggests that derivatives of 1,3,4-oxadiazoles exhibit anti-inflammatory, antiviral, and anticancer properties. The specific combination of functional groups in 4-(ethanesulfonyl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide positions it as a promising lead compound for developing novel therapeutics. For instance, studies have indicated that oxadiazole-containing molecules can inhibit the activity of Janus kinases (JAKs), which are implicated in autoimmune diseases and inflammatory disorders.

Moreover, the methoxy group on the phenyl ring enhances metabolic stability while maintaining bioactivity. This balance is crucial for drug candidates that require prolonged circulation times without degradation. The ethanesulfonyl group also contributes to metabolic stability by forming stable conjugates with biological molecules. These properties collectively make 4-(ethanesulfonyl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide a versatile scaffold for medicinal chemists seeking to develop next-generation pharmaceuticals.

Recent computational studies have further elucidated the binding interactions of this compound with potential biological targets. Molecular docking simulations have revealed that it can effectively bind to active sites of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation pathways. Additionally, its ability to interact with ATP-binding pockets in kinases suggests its utility in developing targeted therapies for cancers driven by aberrant kinase activity.

The synthesis of this compound involves multi-step organic transformations that highlight its synthetic accessibility despite its complex structure. Key synthetic strategies include condensation reactions between appropriately substituted precursors followed by functional group modifications to introduce the desired substituents. Advances in synthetic methodologies have made it possible to produce high-purity samples suitable for biochemical assays and preclinical testing.

In conclusion, 4-(ethanesulfonyl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS No. 886939-26-0) represents a structurally intriguing molecule with significant potential in chemical biology and drug discovery. Its unique combination of functional groups and demonstrated interactions with biological targets make it a valuable asset for researchers exploring novel therapeutic interventions. As our understanding of molecular interactions continues to evolve, 1,3,4 oxadiazole derivatives like this one will undoubtedly play a pivotal role in addressing some of the most pressing challenges in medicine today.

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